An In-depth Technical Guide to Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate: Properties and Potential
An In-depth Technical Guide to Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate: Properties and Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Heterocyclic Scaffold
Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate is a sulfur-containing heterocyclic compound built upon the thieno[3,4-b]thiophene core. This fused ring system imparts a unique combination of electronic and structural characteristics, making it a molecule of significant interest in both materials science and medicinal chemistry. The thieno[3,4-b]thiophene framework is recognized for its electron-rich nature and its capacity to facilitate charge transport, rendering its derivatives promising candidates for organic semiconductors in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaic devices[1].
From a medicinal chemistry perspective, the thiophene nucleus is a well-established pharmacophore present in numerous approved drugs[2]. Thiophene derivatives exhibit a wide array of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties[3]. The unique chemical architecture of Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate offers a versatile scaffold that can be readily modified, providing a foundation for the development of novel therapeutic agents[1]. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, offering insights for its application in research and drug development.
Physicochemical Properties: A Data-Driven Overview
While specific experimental data for Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate is not extensively reported in publicly available literature, we can infer some of its properties from its constituent parts and related analogs. The table below summarizes key identifiers and computed properties, alongside experimental data for the closely related carboxylic acid.
| Property | Value | Source |
| Molecular Formula | C₈H₈O₂S₂ | [4] |
| Molecular Weight | 200.28 g/mol | [5], [4] |
| CAS Number | 7767-60-4 | [4] |
| Appearance | Inferred to be a solid at room temperature | General knowledge of similar esters |
| Melting Point | Not explicitly reported. The corresponding carboxylic acid has a melting point of 240 °C. | [1] |
| Boiling Point | Not explicitly reported. | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General knowledge of organic esters |
| Computed XLogP3 | 1.8 | [4] |
Synthesis and Reactivity: Building and Modifying the Core
The synthesis of Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate can be logically approached through the esterification of its corresponding carboxylic acid, 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylic acid.
Synthesis of the Carboxylic Acid Precursor
A common route to the carboxylic acid involves the hydrolysis of a suitable ester precursor. One documented method involves the hydrolysis of a related ester using potassium hydroxide in ethanol, followed by acidification to yield the carboxylic acid in high yield.
Experimental Protocol: Hydrolysis to 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylic acid [6]
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Dissolve the starting ester (e.g., a commercially available or synthesized ester derivative) in ethanol.
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Add potassium hydroxide to the solution.
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Reflux the mixture at 78 °C for 4 hours.
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After cooling to room temperature, acidify the reaction mixture with 1M HCl.
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Extract the product with ethyl acetate.
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Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain the carboxylic acid.
Caption: Workflow for the hydrolysis of an ester to the corresponding carboxylic acid.
Esterification to the Target Compound
A plausible and safer laboratory-scale synthesis would involve standard esterification conditions, such as reacting the carboxylic acid with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
Proposed Experimental Protocol: Acid-Catalyzed Esterification
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Suspend 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylic acid in an excess of methanol.
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Add a catalytic amount of concentrated sulfuric acid.
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Reflux the mixture until the reaction is complete (monitored by TLC).
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Cool the reaction mixture and neutralize the acid with a weak base (e.g., sodium bicarbonate solution).
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate.
Caption: Proposed workflow for the acid-catalyzed esterification of the carboxylic acid.
Chemical Reactivity and Stability
The reactivity of Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate is governed by several key features:
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The Thieno[3,4-b]thiophene Core: This fused heterocyclic system is generally stable due to its aromatic character[1]. However, the electron-rich nature of the thiophene rings makes them susceptible to electrophilic substitution reactions. The precise positions of substitution will be directed by the existing carboxylate group and the electronic distribution within the fused ring system. The dihydrothiophene portion of the molecule introduces a non-aromatic, more flexible part to the scaffold.
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The Methyl Ester Group: The ester functionality can undergo typical reactions such as hydrolysis back to the carboxylic acid, as described in the synthesis section, or transesterification with other alcohols. It can also be reduced to the corresponding primary alcohol or converted to an amide by reaction with amines.
Thieno[3,4-b]thiophene derivatives are known to be key building blocks for conjugated polymers and small molecules used in organic electronics, highlighting their inherent stability and tunable electronic properties[5][7]. For long-term storage, it is advisable to keep the compound at room temperature in a well-sealed container, protected from light and moisture[1].
Spectroscopic Characterization (Predicted)
While experimental spectra for Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate are not available in the searched literature, we can predict the key features based on its structure and data from analogous compounds.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the thiophene ring, the methylene protons of the dihydrothiophene ring, and the methyl protons of the ester group. The aromatic protons will likely appear as doublets or multiplets in the downfield region (typically 7-8 ppm). The methylene protons would likely appear as two distinct signals, possibly multiplets, in the range of 3-4 ppm. The methyl ester protons will present as a sharp singlet at around 3.8-4.0 ppm.
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¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the ester (around 160-170 ppm), the aromatic carbons of the thiophene rings (in the range of 120-150 ppm), the methylene carbons of the dihydrothiophene ring (around 30-40 ppm), and the methyl carbon of the ester (around 50-55 ppm).
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Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (200.28 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃).
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong carbonyl (C=O) stretching band from the ester group in the region of 1700-1730 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching from the aromatic ring, and C-S stretching vibrations characteristic of the thiophene rings.
Applications in Drug Discovery and Development
The thieno[3,4-b]thiophene scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility makes derivatives of this core attractive for the development of new drugs.
Thiophene-containing compounds have demonstrated a wide range of pharmacological activities, including:
-
Anti-cancer: Thiophene derivatives have been investigated as kinase inhibitors and apoptosis modulators[2].
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Anti-inflammatory: Certain thiophene-based compounds have shown potent anti-inflammatory effects[3].
-
Antimicrobial: The thiophene nucleus is a component of several antimicrobial agents[3].
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Neurological Disorders: The lipophilic nature of the thiophene ring can aid in crossing the blood-brain barrier, making its derivatives candidates for treating neurological conditions[2].
Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate serves as a key building block for creating more complex molecules with potential therapeutic applications[1]. The ester functionality provides a convenient handle for further chemical modifications, such as amide formation, to generate libraries of compounds for biological screening. The fused ring system provides a rigid and defined three-dimensional structure that can be optimized for binding to specific protein targets.
Conclusion
Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate is a fascinating molecule with significant potential in both materials science and drug discovery. Its stable, electron-rich core, combined with the reactive handle of the methyl ester, makes it a valuable building block for the synthesis of a diverse range of functional molecules. While a complete experimental characterization of this specific compound is not yet fully documented in the public domain, this guide provides a solid foundation based on the properties of closely related structures and general chemical principles. Further research into the synthesis, reactivity, and biological activity of this and related compounds is warranted and holds the promise of leading to new discoveries in both academic and industrial research.
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